molecular formula C19H14O3 B14600625 2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 61124-63-8

2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione

Cat. No.: B14600625
CAS No.: 61124-63-8
M. Wt: 290.3 g/mol
InChI Key: WOIDUHWWNWGIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a spirocyclic compound characterized by its unique structure where a cyclopropane ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves a multi-step process. One common method includes the cycloaddition of a suitable dipolarophile with a nitrone to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indene-1,2’-pyrrolidine]-3,5’-dione
  • Spiro[cyclopropane-1,2’-pyrrolidine]-3,5’-dione
  • Spiro[cyclopropane-1,2’-benzofuran]-3,5’-dione

Uniqueness

2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific substitution pattern and the presence of the 4-methylbenzoyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

61124-63-8

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

2-(4-methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione

InChI

InChI=1S/C19H14O3/c1-11-6-8-12(9-7-11)16(20)15-10-19(15)17(21)13-4-2-3-5-14(13)18(19)22/h2-9,15H,10H2,1H3

InChI Key

WOIDUHWWNWGIHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.